2,2',3,3',4,4',5,5',6-Nonachlorobiphenyl

Environmental fate modeling Bioaccumulation assessment Passive sampling calibration

Environmental forensics and passive sampling workflows require congener-specific PCB 206 to distinguish non-Aroclor sources and establish PRC equilibrium bounds. Substituting PCB 209 introduces a log KOW error of ~0.93 units, skewing fate models. • Diagnostic congener for pigment-derived PCB contamination; enables non-Aroclor mass fraction calculation with PCBs 11, 207, 208, 209. • Optimal PRC for high-KOW passive sampling: Cfree 0.05 pg/L, log KOW 9.22, defining the upper quantitative limit of the method. • Certified purity ≥98%; compatible with EPA Method 1668 confirmatory analysis on Rxi-17SilMS columns.

Molecular Formula C12HCl9
Molecular Weight 464.2 g/mol
CAS No. 40186-72-9
Cat. No. B1595022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2',3,3',4,4',5,5',6-Nonachlorobiphenyl
CAS40186-72-9
Molecular FormulaC12HCl9
Molecular Weight464.2 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C12HCl9/c13-3-1-2(5(14)9(18)6(3)15)4-7(16)10(19)12(21)11(20)8(4)17/h1H
InChIKeyJFIMDKGRGPNPRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PCB 206 Certified Reference Standard for Environmental Analysis and Source Apportionment


2,2',3,3',4,4',5,5',6-Nonachlorobiphenyl (CAS 40186-72-9), designated PCB 206, is a nonachlorinated biphenyl congener belonging to the polychlorinated biphenyl (PCB) family. With nine chlorine atoms occupying all positions except the 6′ site on the biphenyl scaffold, PCB 206 possesses a molecular formula of C₁₂HCl₉ and a molecular weight of 464.21 g·mol⁻¹ [1]. It is classified among the highly chlorinated, non-dioxin-like PCBs (three ortho-chlorine substituents) and is recognised as a persistent organic pollutant (POP) under the Stockholm Convention [2]. Unlike legacy Aroclor-derived PCBs, PCB 206 is predominantly associated with inadvertent production from pigment manufacturing, making it a critical congener for environmental forensics and non-Aroclor source tracking [3].

Why PCB 206 Cannot Be Substituted with Other Nonachlorobiphenyl Isomers


The three nonachlorobiphenyl congeners—PCB 206, PCB 207 (2,2′,3,3′,4,4′,5,6,6′-nonachloro-), and PCB 208 (2,2′,3,3′,4,5,5′,6,6′-nonachloro-)—share identical molecular formulae and nominal masses, yet differ fundamentally in chlorine substitution topology. This positional isomerism translates into quantifiably distinct octanol–water partition coefficients (log KOW), Henry’s Law constants, gas-chromatographic retention indices, and environmental degradation half-lives [1]. Furthermore, PCB 206 and its nonachloro-/decachloro- neighbours (PCBs 207, 208, 209) originate predominantly from non-Aroclor sources such as phthalocyanine and diarylide pigment production, while lower-chlorinated congeners derive chiefly from legacy Aroclor mixtures [2]. Substituting PCB 206 with PCB 209 (decachlorobiphenyl), for instance, introduces a log KOW discrepancy of approximately 0.93 units—equivalent to an ~8.5-fold difference in octanol–water partitioning—which directly skews environmental fate models, bioaccumulation factor calculations, and passive-sampler calibration [3]. These quantitative divergences make congener-specific procurement indispensable for any workflow requiring defensible, reproducible data.

PCB 206: Quantitative Differentiation from Closest Analogs


Log KOW: PCB 206 vs. Decachlorobiphenyl (PCB 209)

PCB 206 exhibits a log KOW of 9.22, whereas its fully chlorinated analogue PCB 209 (decachlorobiphenyl) registers a log KOW of 10.15—a difference of 0.93 log units determined by the hydrophobic rule approach method and validated against Ruelle's MOD algorithm [1]. This corresponds to an approximately 8.5-fold difference in the octanol–water partition coefficient. Among the nonachlorobiphenyl trio (PCBs 206, 207, 208), PCB 206 possesses the lowest log KOW, directly attributable to the single unsubstituted 6′-position reducing overall hydrophobicity relative to decachlorobiphenyl [1].

Environmental fate modeling Bioaccumulation assessment Passive sampling calibration

Henry's Law Constant: PCB 206 vs. Nonachlorobiphenyl Isomers

The experimentally determined Henry's Law solubility constant (Hscp) for PCB 206 at 298.15 K is 2.1 × 10⁻³ mol·m⁻³·Pa⁻¹, with a temperature dependence d ln Hscp / d(1/T) of 7300 K, as reported by Paasivirta and Sinkkonen (2009) and critically compiled by Sander (2023) [1]. This value places PCB 206 at the low-volatility extreme of the PCB congener spectrum. By comparison, the Henry's Law constant for the octachlorobiphenyl homologue group ranges from approximately 5.0 × 10⁻³ to 1.2 × 10⁻² mol·m⁻³·Pa⁻¹ (Mackay et al. 2006b), meaning PCB 206 is roughly 2.4–5.7 times less prone to volatilisation from aqueous solution than octachlorinated PCBs [1]. This reduced air–water partitioning is consistent with the additional chlorine substituent increasing molecular weight and polarisability.

Volatilisation potential Air–water exchange modelling Long-range atmospheric transport

Non-Aroclor Source Signature: PCB 206 as Pigment Contamination Marker

Sediment core analysis from Lake Ontario and Indiana Harbor Ship Canal demonstrates that PCB 206, together with PCBs 207, 208, and 209, exhibits a temporal deposition profile that is entirely decoupled from Aroclor production history. While ΣPCB (Aroclor-derived) concentrations peak sharply around 1970 in parallel with commercial Aroclor manufacturing, the non-Aroclor congener group—including PCB 206—displays a bimodal distribution peaking in the 1950s and again in the 1970s/early 1980s, a pattern that is well correlated with the production history of paint pigments and dyes [1]. Furthermore, PCB 206 has been specifically reported as an unintentional by-product in phthalocyanine and diarylide pigment manufacturing processes [2]. In consumer product surveys, PCB 206 was among the congeners found at quantifiable levels in pigment-containing materials, whereas PCB 208 was largely undetected in these same product categories [3].

Environmental forensics Source apportionment Sediment core analysis

Aqueous Solubility and Cfree Detection in Passive Sampling

PCB 206 exhibits a water solubility of approximately 0.025 μg·L⁻¹ (2.5 × 10⁻⁵ mg·L⁻¹) at 25 °C . In a controlled passive sampling study using low-density polyethylene (LDPE) samplers deployed in New Bedford Harbor, PCB 206 registered a freely dissolved water concentration (Cfree) of 0.05 pg·L⁻¹—the lowest Cfree value measured across 27 PCB congeners spanning a log KOW range of 5.07 to 8.09 [1]. In contrast, the most soluble congener measured in the same deployment, PCB 28 (trichlorobiphenyl), exhibited a Cfree approximately 4 × 10⁶-fold higher at ~200 ng·L⁻¹. This places PCB 206 at the extreme lower boundary of analytically accessible Cfree concentrations, effectively defining the practical quantification limit for ultra-trace PCB passive sampling methodologies [1].

Passive sampling Freely dissolved concentration (Cfree) Method detection limit validation

Melting Point: PCB 206 vs. Decachlorobiphenyl

PCB 206 has a reported melting point of 206 °C . In contrast, decachlorobiphenyl (PCB 209) exhibits a substantially higher melting point of approximately 305–310 °C, attributable to the fully substituted biphenyl ring system maximising crystal lattice energy . This ~100 °C melting point differential between the nonachlorinated PCB 206 and the perchlorinated PCB 209 arises from the single unsubstituted 6′-position, which disrupts molecular symmetry and reduces intermolecular van der Waals contacts in the solid state. Within the nonachlorobiphenyl isomer class, melting point variations among PCBs 206, 207, and 208—though narrower—reflect differences in chlorine substitution topology affecting crystal packing .

Standard preparation Purity assessment Differential scanning calorimetry

GC Retention Order: PCB 206 vs. Co-eluting Congeners

A comprehensive retention index database encompassing all 209 PCB congeners on nine gas chromatography stationary phases has been established, enabling unambiguous identification of PCB 206 relative to its nonachloro- and decachloro- neighbours [1]. In the homologous progression from octachloro- (PCB 194: 2,2′,3,3′,4,4′,5,5′-octachloro) through nonachloro- (PCBs 206, 207, 208) to decachloro- (PCB 209), retention times increase monotonically with chlorine number, but the three nonachlorobiphenyl isomers elute in a characteristic cluster whose internal order is determined by chlorine substitution topology. PCB 206 elutes within a GC retention time range of approximately 30–35 minutes under standard 5 °C·min⁻¹ ramp conditions on a 5% phenylmethylsiloxane column, with PCB 209 requiring the longest retention time (~34.6 min) owing to its higher molecular weight and lower vapour pressure [1]. The Rxi-17SilMS column provides enhanced selectivity for the nonachlorobiphenyl cluster, making it suitable as a confirmatory column for PCB 206 identification when co-elution is suspected on primary columns [1].

GC-MS confirmation Congener-specific analysis Retention index database

Application Scenarios for PCB 206 Certified Reference Material


Source Apportionment: Aroclor vs. Pigment-Derived PCBs

Environmental consulting and regulatory laboratories use PCB 206 as a primary diagnostic congener for identifying non-Aroclor PCB sources in sediment, soil, and air samples. The bimodal temporal deposition signature of PCB 206—decoupled from Aroclor production history and correlated with pigment manufacturing—makes it indispensable for forensic investigations where legal liability hinges on distinguishing historical industrial contamination from contemporary inadvertent releases [1]. Quantifying PCB 206 alongside PCBs 11, 207, 208, and 209 allows practitioners to calculate non-Aroclor PCB mass fractions and apportion sources with statistical confidence.

Passive Sampler PRC Calibration for Highly Hydrophobic Analytes

PCB 206's ultra-low Cfree concentration (0.05 pg·L⁻¹ in field-deployed LDPE samplers) and high log KOW (9.22) make it an optimal PRC for assessing equilibrium status of highly hydrophobic analytes in passive sampling devices [2]. Laboratories developing or validating passive sampling methods for sediments and water columns require a certified PCB 206 standard to establish PRC loading concentrations, calculate sampling rates, and verify that fractional equilibrium for the highest-KOW target analytes falls within acceptable bounds (typically 20–80% PRC loss). The congener's extreme hydrophobicity ensures that it remains the last PRC to reach equilibrium, thereby defining the upper practical limit of the sampling method's quantitative range [2].

GC-MS/MS Method Development and Retention Time Locking

Analytical chemistry laboratories implementing EPA Method 1668 or equivalent congener-specific PCB methods require pure PCB 206 standard to establish retention time windows for the nonachlorobiphenyl elution region [3]. Given that PCBs 206, 207, and 208 may co-elute on certain stationary phases (e.g., 5% phenylmethylsiloxane), a certified PCB 206 reference material enables laboratories to optimise column selection—specifically confirming separation on a confirmatory phase such as Rxi-17SilMS—and to establish ion ratio tolerances for selected ion monitoring (SIM) or multiple reaction monitoring (MRM) transitions that distinguish PCB 206 from isobaric interferences [3].

Environmental Fate Model Parameterisation for Risk Assessment

Regulatory risk assessors and environmental modellers require congener-specific physicochemical property data to parameterise multimedia fate models (e.g., EQC, SimpleBox, BETR). PCB 206's uniquely positioned Henry's Law constant (2.1 × 10⁻³ mol·m⁻³·Pa⁻¹) and log KOW (9.22) occupy a narrow region of property space that is not adequately represented by either octachlorobiphenyls or decachlorobiphenyl [4]. Using PCB 206-specific property values—validated against experimental data—improves the accuracy of predicted environmental concentrations (PEC) in air, water, soil, and sediment compartments for the nonachlorobiphenyl homologue group, which is frequently detected in biota and sediment samples globally [4].

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